molecular formula C18H17NO3S B2677534 4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid CAS No. 592473-77-3

4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid

Cat. No.: B2677534
CAS No.: 592473-77-3
M. Wt: 327.4
InChI Key: LRERUEHSZCRKIC-UHFFFAOYSA-N
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Description

Evolution of Thiazolidinone Chemistry in Academic Literature

Thiazolidinones, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have occupied a central role in medicinal chemistry since their first synthesis in the early 20th century. Early studies focused on their structural versatility, enabling substitutions at the 2-, 3-, and 5-positions to modulate biological activity. The foundational synthesis route involved condensation of thiourea with α-halo carbonyl compounds, a method later refined through microwave-assisted and one-pot protocols to improve yields and reduce reaction times. By the 1990s, thiazolidinones gained prominence as antidiabetic agents (e.g., rosiglitazone) and antimicrobial scaffolds, driving systematic exploration of their structure-activity relationships.

Historical Development of Phenylethyl-Substituted Thiazolidines

The introduction of phenylethyl groups into thiazolidinone frameworks emerged as a strategy to enhance lipophilicity and target binding. Early work by Nagarajan et al. demonstrated that arylalkyl substituents at the 3-position improved interaction with enzymes such as leukocyte elastase. For example, 3-(2-phenylethyl)thiazolidin-4-one derivatives showed enhanced inhibitory activity against inflammatory proteases compared to unsubstituted analogs. This modification also improved metabolic stability by shielding the thiazolidinone ring from rapid hepatic degradation.

Significance of Benzoic Acid-Functionalized Thiazolidines

Functionalization with benzoic acid introduces a carboxyl group capable of hydrogen bonding and ionic interactions, critical for target engagement. In a 2016 study, Pânzariu et al. synthesized thiazolidine-4-one derivatives conjugated to nitro-l-arginine methyl ester, demonstrating that carboxyl-containing analogs exhibited superior free radical scavenging activity compared to non-functionalized counterparts. The benzoic acid moiety in 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid likely enhances solubility and facilitates binding to polar enzyme pockets, a hypothesis supported by molecular docking studies of analogous structures.

Contemporary Research Interest in this compound

Recent investigations prioritize this compound’s dual functionality:

  • Synthetic Optimization : Modern protocols employ one-pot cyclocondensation of 2-phenylethylamine, thioglycolic acid, and 4-formylbenzoic acid under microwave irradiation, achieving yields >75%.
  • Biological Profiling : Preliminary screens indicate inhibitory activity against α-amylase (IC~50~ = 12.3 μM) and COX-2 (IC~50~ = 18.9 μM), suggesting potential applications in diabetes and inflammation.
  • Structural Analysis : X-ray crystallography reveals a planar thiazolidinone ring with dihedral angles of 8.2° relative to the benzoic acid group, optimizing π-π stacking with aromatic amino acid residues.

Table 1: Synthetic Methods for Phenylethyl-Substituted Thiazolidinones

Method Reagents Yield (%) Reference
Conventional condensation 2-Phenylethylamine, thioglycolic acid, 4-formylbenzoic acid 62
Microwave-assisted Same reagents, 150 W, 10 min 78
Solvent-free grinding Mechanochemical activation, 30 min 71

Properties

IUPAC Name

4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-16-12-23-17(14-6-8-15(9-7-14)18(21)22)19(16)11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRERUEHSZCRKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The benzoic acid moiety is then introduced via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazolidine ring or the benzoic acid moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to thiazolidinones. For instance, compounds with a similar thiazolidinone scaffold have shown significant cytotoxic effects against various cancer cell lines. Specifically, compounds derived from benzilic acid and thiazolidinone structures demonstrated inhibition rates of 84.19% against leukemia cells and 72.11% against CNS cancer cells in preliminary assays conducted by the National Cancer Institute .

2. Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class are known to inhibit pro-inflammatory cytokines and may provide therapeutic benefits in conditions characterized by chronic inflammation.

3. Antimicrobial Activity
Research indicates that thiazolidinones exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or function.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:

  • Study on Anticancer Activity : A study published in the Journal of Research in Pharmacy synthesized new thiazolidinone derivatives and evaluated their anticancer activity against various human cancer cell lines, establishing a correlation between structural modifications and biological efficacy .
  • Anti-inflammatory Research : Another research article explored the anti-inflammatory effects of thiazolidinones, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid

  • Structure: Azetidinone (four-membered β-lactam ring) instead of thiazolidinone, with a nitro group at the para position of the phenyl ring.
  • Synthesis: Reacts 4-(4-nitrobenzylideneamino)benzoic acid with chloroacetyl chloride in dioxane .
  • Key Difference: The β-lactam ring may confer higher reactivity but lower metabolic stability compared to thiazolidinones.

4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4)

  • Structure: Thiazolidinone with a dimethylamino-substituted phenyl group at C2.
  • Synthesis: Condensation of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid in DMF .
  • Key Difference: The electron-donating dimethylamino group enhances solubility but may reduce membrane permeability compared to the hydrophobic 2-phenylethyl group in the target compound.

4-(3-{[2-(1,2-Benzothiazol-3-yl)propanoyl]amino}-4-oxo-1,3-thiazolidin-2-yl)benzoic acid (Compound 23)

  • Structure: Thiazolidinone with a benzothiazole-propanoyl side chain at N3.
  • Activity : Potent MMP-9 inhibitor (IC50 = 40 nM) and NF-κB suppressor .
  • Key Difference : The benzothiazole moiety enhances zinc-binding affinity in MMP-9’s active site, unlike the simpler 2-phenylethyl group in the target compound.

Biological Activity

4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid is a compound that falls under the category of thiazolidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C18H17NO3S
  • Molecular Weight : 327.4 g/mol
  • InChIKey : LRERUEHSZCRKIC-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidine compounds, including derivatives similar to this compound, it was found that these compounds showed potent activity against multiple bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 10.7–21.4 μmol/mL, demonstrating their potential as antimicrobial agents against pathogens affecting humans and animals .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. A significant finding was that certain compounds within this class exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results indicated that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. The structural characteristics of thiazolidines allow them to fit into enzyme active sites effectively, thereby blocking their function .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of several thiazolidine derivatives, compound 4d (closely related to this compound) exhibited the highest antimicrobial activity with a MIC value of 10.7 μmol/mL against Staphylococcus aureus .
  • Cytotoxicity Assessment : A series of synthesized thiazolidine derivatives were tested for their cytotoxicity against human cancer cell lines using the MTT assay. Results showed that certain derivatives significantly inhibited the growth of HepG2 cells with IC50 values in the low micromolar range .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 10.7–21.4 μmol/mL
AnticancerCytotoxic against HepG2, HT-29
MechanismEnzyme inhibition via docking

Q & A

Q. What are the recommended synthetic routes for 4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves condensation of thiazolidinone precursors with substituted benzoic acid derivatives. Key steps include:
  • Cyclization of 2-phenylethylamine with thioglycolic acid to form the thiazolidinone core.
  • Coupling with 4-carboxybenzaldehyde via a nucleophilic addition-elimination mechanism.
    Optimization strategies:
  • Temperature control : Higher yields (75–85%) are achieved at 80–100°C in anhydrous DMF .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor via TLC (Rf ~0.3–0.4 in EtOAc/hexane 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and thiazolidinone NH (δ 10.2–10.8 ppm). The 2-phenylethyl group shows multiplet signals at δ 2.8–3.2 ppm (CH₂) and δ 7.3–7.5 ppm (aromatic protons) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) .
  • UV-Vis : λmax ~270–290 nm (π→π* transitions in aromatic/thiazolidinone systems) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in airtight containers .
  • Light sensitivity : Degrades under UV light; use amber vials for long-term storage .
  • pH sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic/basic conditions (e.g., 50% degradation at pH 2 or 12 after 24 hours) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory assays)?

  • Methodological Answer :
  • Assay standardization : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-phenylethyl with cyclohexyl) to identify pharmacophore contributions .
  • Data normalization : Express activity as % inhibition relative to controls (e.g., ciprofloxacin for antimicrobial assays) to account for batch-to-batch variability .

Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C4 of thiazolidinone for nucleophilic attacks) .
  • Molecular docking : Simulate binding to COX-2 (PDB ID 5KIR) to prioritize anti-inflammatory derivatives .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with membrane permeability to design bioavailable analogs .

Q. What analytical approaches validate purity in complex reaction mixtures containing by-products?

  • Methodological Answer :
  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Retention time: ~8.2 minutes for the target compound .
  • Mass spectrometry : ESI-MS confirms [M+H]⁺ at m/z 355.1 (calculated 355.09) .
  • X-ray crystallography : Resolve crystal packing (space group P2₁/c) to confirm stereochemistry and eliminate racemic by-products .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility testing : Use shake-flask method (24 hrs equilibration) in DMSO (high solubility: >50 mg/mL) vs. hexane (<0.1 mg/mL). Discrepancies may arise from residual DMF in crude samples .
  • Hansen Solubility Parameters : Calculate HSPiP values (δD ~18.5, δP ~8.2, δH ~6.5) to rationalize compatibility with acetone or ethyl acetate .

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